molecular formula C8H12F2O B13586901 2-(4,4-Difluorocyclohexyl)oxirane

2-(4,4-Difluorocyclohexyl)oxirane

Cat. No.: B13586901
M. Wt: 162.18 g/mol
InChI Key: NSGWLRAOBVRYON-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)oxirane ( 2228551-98-0) is a chemical building block of interest in advanced organic synthesis and medicinal chemistry research. This compound features an oxirane (epoxide) ring fused to a 4,4-difluorocyclohexyl group, making it a valuable precursor for the development of more complex molecular structures . With a molecular formula of C 8 H 12 F 2 O and a molecular weight of 162.18 g/mol, this reagent is characterized by its high reactivity due to the strained epoxide ring, which can be opened by various nucleophiles . The incorporation of the 4,4-difluorocyclohexyl moiety is a common strategy in drug discovery to modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and conformational profile. While specific biological targets for this exact compound are not well-documented in public sources, epoxides and fluorinated cyclohexane derivatives are frequently employed in the synthesis of potential therapeutic agents, including those investigated for antiviral activity . This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)oxirane

InChI

InChI=1S/C8H12F2O/c9-8(10)3-1-6(2-4-8)7-5-11-7/h6-7H,1-5H2

InChI Key

NSGWLRAOBVRYON-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2CO2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxiranes, including 2-(4,4-Difluorocyclohexyl)oxirane, can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes using peracids or other oxidants. The reaction conditions are optimized to ensure high yield and purity of the product .

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)oxirane involves its reactivity with various nucleophiles, leading to ring-opening reactions. The compound can form hydrogen-bonded complexes with acids and bases, facilitating its reactivity. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to functional modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Difluorocyclohexyl)oxirane is unique due to its specific fluorinated cyclohexyl group, which imparts distinct reactivity and selectivity compared to other oxiranes. This uniqueness makes it valuable for specialized applications in research and industry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4,4-Difluorocyclohexyl)oxirane, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : A common approach involves epoxide formation via epoxidation of a precursor alkene. For example, reacting 4,4-difluorocyclohexene with a peracid (e.g., meta-chloroperbenzoic acid) under controlled temperatures (0–25°C) in dichloromethane can yield the target oxirane. Reaction optimization may include adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., ring-opening) .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purification via column chromatography using ethyl acetate/hexane gradients is recommended .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for confirming the difluorocyclohexyl group’s configuration (e.g., axial/equatorial fluorine atoms). 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve the oxirane ring protons and cyclohexyl carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected m/z: 190.16 for C8H11F2O\text{C}_8\text{H}_{11}\text{F}_2\text{O}) .
  • X-ray Crystallography : If crystals are obtainable, this technique provides definitive stereochemical assignment, though crystallization may require slow evaporation in nonpolar solvents .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Methodological Answer : The oxirane ring is susceptible to nucleophilic attack. Key reactions include:

  • Acid-Catalyzed Ring-Opening : Forms diols or ethers with alcohols/water. Use catalytic sulfuric acid in tetrahydrofuran (THF) at 50°C .
  • Base-Mediated Reactions : Amines or thiols can yield amino alcohols or thioethers. Optimize pH (8–10) to avoid decomposition .
  • Reduction : Hydrogenation with palladium on carbon (Pd/C) can yield 2-(4,4-difluorocyclohexyl)ethanol .

Advanced Research Questions

Q. How does the stereoelectronic effect of the 4,4-difluorocyclohexyl group influence the oxirane’s reactivity and stability?

  • Methodological Answer : The difluorocyclohexyl group’s electronegative fluorines induce a strong dipole, stabilizing the oxirane ring against electrophilic attack. Computational studies (DFT) suggest the axial fluorine configuration enhances ring strain, increasing reactivity toward nucleophiles. Experimental validation via kinetic studies (e.g., monitoring ring-opening rates under varying conditions) is recommended .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Strategies include:

  • Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers and test their activity separately .
  • Metabolic Stability Assays : Compare cytochrome P450-mediated degradation rates of purified isomers in liver microsomes .
  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing fluorine with chlorine) to isolate contributing factors .

Q. Can computational models predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions with enzymes like SARS-CoV-2 main protease (Mpro^\text{pro}). Key steps:

Ligand Preparation : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level.

Protein-Ligand Docking : Use crystal structures (PDB: 7L0D) to identify binding pockets .

Free Energy Calculations : Apply MM-GBSA to estimate binding energies. Validate with in vitro enzymatic assays .

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